2,4,6-Tris(dimethylaminomethyl)phenol

Catalog No.
S589104
CAS No.
90-72-2
M.F
C15H27N3O
M. Wt
265.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(dimethylaminomethyl)phenol

CAS Number

90-72-2

Product Name

2,4,6-Tris(dimethylaminomethyl)phenol

IUPAC Name

2,4,6-tris[(dimethylamino)methyl]phenol

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

InChI

InChI=1S/C15H27N3O/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h7-8,19H,9-11H2,1-6H3

InChI Key

AHDSRXYHVZECER-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

solubility

In water, 1.64X10+5 mg/L at 25 °C (est)

Synonyms

2,4,6-tris(dimethylaminomethyl)phenol, DMP 30, DMP-30, tri-L-(dimethylaminomethyl)phenol, tris-DMP

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

The exact mass of the compound 2,4,6-Tris(dimethylaminomethyl)phenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.64x10+5 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a tertiary amine utilized as a high-activity accelerator for epoxy resin systems and as a catalyst for polyurethane reactions. Its function as a versatile Lewis Base catalyst stems from a unique molecular structure containing three catalytically active dimethylaminomethyl groups and a phenolic hydroxyl group. This combination influences curing kinetics and the final properties of thermoset materials, establishing its role as a benchmark accelerator in many formulations.

Direct substitution of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) with simpler tertiary amines like Benzyldimethylamine (BDMA) or generic amine hardeners is often unsuccessful due to significant differences in processability and final polymer properties. The molecular structure of DMP-30, a Mannich base, provides a distinct level of catalytic activity that directly translates to shorter gel times compared to slower-acting alternatives like BDMA. This structure, featuring a phenolic hydroxyl group, also participates in the reaction differently than simple amines, influencing the development of the cross-linked network and critical performance metrics such as the glass transition temperature (Tg). Attempting a substitution without re-evaluating the entire formulation can lead to incomplete curing, altered thermal performance, and compromised mechanical properties.

Performance in Anhydride Curing: Achieves High Glass Transition Temperature (Tg) in Epoxy Composites

In an epoxy-anhydride formulation, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) serves as an effective accelerator for achieving high thermal stability. At a loading of 2.0 parts per hundred resin (phr), it produces a cured polymer with a Glass Transition Temperature (Tg) of 160 °C. However, for applications demanding maximum catalytic efficiency, alternative accelerators may be considered. The comparator 1-isopropyl-2-methylimidazoline (IPMIZ) achieved a slightly higher Tg of 165 °C at a significantly lower concentration of 0.5 phr, indicating it is more efficient in this specific system for developing thermal properties.

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data160 °C (at 2.0 phr loading)
Comparator Or Baseline1-isopropyl-2-methylimidazoline (IPMIZ): 165 °C (at 0.5 phr loading)
Quantified DifferenceDMP-30 requires 4x the concentration to achieve a comparable, slightly lower Tg than IPMIZ in this specific anhydride system.
ConditionsCuring of an epoxy resin (3 mm castings) with NADIC methylanhydride hardener. Cured for 4 hours at 80°C and 4 hours at 150°C.

This evidence allows a formulator to specify DMP-30 for high-Tg anhydride systems while understanding its efficiency relative to specialized alternatives for cost-performance optimization.

Catalytic Selectivity: Ineffective for Isocyanate Trimerization Compared to Alkali Metal Carboxylates

When selecting a catalyst for isocyanate trimerization, such as in the production of polyisocyanurate (PIR) foams, catalyst choice is critical. In a direct comparison for the trimerization of 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate (IPDI), 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) was found to be significantly less active than other catalyst classes. At a 1% weight loading at 80°C, DMP-30 was inactive. In contrast, Potassium Acetate (K 64) under the same conditions (1% loading, 80°C, 1 hour) resulted in a 98% yield of the trimer, demonstrating its superior efficiency for this specific transformation.

Evidence DimensionCatalytic Yield
Target Compound DataInactive (at 1% loading)
Comparator Or BaselinePotassium Acetate (K 64): 98% yield (at 1% loading)
Quantified DifferencePotassium Acetate is highly effective, while DMP-30 is not a suitable catalyst for this reaction under these conditions.
ConditionsTrimerization of IPDI in butyl acetate, 1 hour reaction time at 80°C.

This data provides clear guidance for procurement, demonstrating that for PIR foam or isocyanate trimerization applications, DMP-30 is not the appropriate choice and an alkali metal carboxylate catalyst should be sourced instead.

Baseline Curing Performance: Functions as a Standalone Curing Agent for Epoxy Homopolymerization

Beyond its role as an accelerator, 2,4,6-Tris(dimethylaminomethyl)phenol can function as a sole homopolymerization catalyst for liquid epoxy resins. When used at 5-15 parts per 100 parts of a standard liquid epoxy resin (epoxide equivalent weight of 190), it provides a defined curing profile suitable for applications like adhesives and electrical casting. Technical data specifies a gel time of 45 minutes for a 150g mass at 25°C and can achieve a final Glass Transition Temperature (Tg) of 90°C after a cure schedule of 1 hour at 80°C.

Evidence DimensionGel Time & Glass Transition Temperature (Tg)
Target Compound DataGel Time: 45 min; Tg: 90 °C
Comparator Or BaselineNot applicable (baseline performance data)
Quantified DifferenceNot applicable
ConditionsHomopolymerization of 150g standard liquid epoxy resin at 25°C. Tg measured by DSC after 1h @ 80°C cure.

This provides formulators with baseline processing and performance data, enabling the use of this compound as a single-component curative where simplicity and moderate thermal performance are required.

Accelerator for Amine and Polyamide Cured Epoxy Coatings, Adhesives, and Flooring

This compound is the right choice when a significant reduction in the cure time of two-component, ambient-cure epoxy systems is needed. Its high catalytic activity allows for faster turnaround in applications like industrial floor coatings, concrete repair, and structural adhesives where rapid property development is a key processing requirement.

Curing Agent for Anhydride-Based, High-Temperature Electrical Composites and Encapsulants

For anhydride-cured epoxy systems requiring high thermal stability, DMP-30 is a suitable choice to achieve a high final Glass Transition Temperature (e.g., 160°C). This makes it applicable for manufacturing fiber-reinforced composites and electrical potting compounds that must withstand elevated operating temperatures.

Standalone Catalyst for Small-Mass Epoxy Castings and Impregnation

Where formulation simplicity is paramount, this compound can be used as the sole curing agent for epoxy resins. This is advantageous in applications like laboratory-scale potting of electronic components, casting of decorative objects, or resin impregnation where a single-component catalyst simplifies processing and provides a moderate service temperature of 90°C.

Physical Description

2,4,6-tridimethylaminomethyl phenol appears as an amber to red-brown liquid with an amine odor. Less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and corrode the upper respiratory tract.
Liquid

Color/Form

Clear, light yellow, viscous liquid

XLogP3

1.1

Flash Point

124 °C (255 °F) - closed cup

LogP

log Kow = 0.77 (est)

UNII

2AGN35QF4W

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

1.6X10-6 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

90-72-2

Wikipedia

2,4,6-tris((dimethylamino)methyl)phenol

General Manufacturing Information

Adhesive manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Paint and coating manufacturing
Wholesale and retail trade
Phenol, 2,4,6-tris[(dimethylamino)methyl]-: ACTIVE

Storage Conditions

Storage temperature: 2-8 °C
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Occupational contact allergy to the epoxy resin hardener 2-methylpentane-1,5-diamine

Susanne Darr-Foit, Johannes Geier, Peter Elsner, Sibylle Schliemann
PMID: 26763988   DOI: 10.1111/cod.12475

Abstract




Contact allergy to epoxy hardeners

Kristiina Aalto-Korte, Katri Suuronen, Outi Kuuliala, Maj-Len Henriks-Eckerman, Riitta Jolanki
PMID: 24990536   DOI: 10.1111/cod.12280

Abstract

Diglycidylether of bisphenol A resin is the most important sensitizer in epoxy systems, but a minority of patients develop concomitant or solitary contact allergy to epoxy hardeners. At the Finnish Institute of Occupational Health, several in-house test substances of epoxy hardeners have been tested in a special epoxy compound patch test series.
To analyse the frequency and clinical relevance of allergic reactions to different epoxy hardeners.
Test files (January 1991 to March 2013) were screened for contact allergy to different epoxy hardeners, and the clinical records of patients with allergic reactions were analysed for occupation, concomitant allergic reactions, and exposure.
The most commonly positive epoxy hardeners were m-xylylenediamine (n = 24), 2,4,6-tris-(dimethylaminomethyl)phenol (tris-DMP; n = 14), isophorone-diamine (n = 12), and diethylenetriamine (n = 9). Trimethylhexamethylenediamine (n = 7), tetraethylenepentamine (n = 4), and triethylenetetramine (n = 2) elicited some reactions, although most patients were found to have no specific exposure. Allergic reactions to hexamethylenetetramine, dimethylaminopropylamine and ethylenediamine dihydrochloride were not related to epoxy products.
Tris-DMP is an important sensitizer in epoxy hardeners, and should be included in the patch test series of epoxy chemicals.


The combination of high-accelerator epoxy resin and antigen retrieval to obtain more intense immunolabeling on epoxy sections than on LR-white sections for large proteins

S H Brorson
PMID: 9684346   DOI: 10.1016/s0968-4328(98)00010-9

Abstract

The purpose of this study was to examine how antigen retrieval affected the yield of immunogold labeling on epoxy sections based on embedding with different amounts of accelerator. The concentration of accelerator DMP-30 (tri(dimethyl amino methyl) phenol) was varied in the range of 0-8% in the processing of the tissue for epoxy embedding. Immunogold labeling was performed on epoxy sections and LR-White sections of fibrin clots and renal tissue with IgG-deposits, and the antibodies used were anti-fibrinogen anti-IgG and, respectively. For some of the sections antigen retrieval was performed by heating the sections in citrate buffer. In all cases, the yield of immunogold labeling increased following antigen retrieval. The increase (%) in the yield of immunogold labeling as a result of antigen retrieval was larger for epoxy sections than for LR-White sections. The immunolabeling on high-accelerator epoxy sections exposed to antigen retrieval was about 20% more intense than on untreated LR-White sections both for IgG and fibrinogen. In addition to breaking fixations bonds introduced by the chemical fixation, we believe that the antigen retrieval also breaks bonds between the epoxy resin and the embedded tissue. The combination of increased amount of accelerator during tissue processing for epoxy embedding and antigen retrieval by heating in citrate buffer is a potent method for increasing specific immunolabeling on epoxy sections.


Formation of NDMA and halogenated DBPs by chloramination of tertiary amines: the influence of bromide ion

Julien Le Roux, Hervé Gallard, Jean-Philippe Croué
PMID: 22214364   DOI: 10.1021/es203785s

Abstract

The formation of NDMA and other DBPs (including THMs, HANs, and HKs) has been investigated by chloramination of several tertiary amines in the absence and presence of bromide ion. NDMA formation from the most reactive tertiary amines (e.g., dimethylaminomethylfurfuryl alcohol or DMP30) was enhanced in the presence of bromide due to the formation of brominated oxidant species such as bromochloramine (NHBrCl) and the hypothetical UDMH-Br as an intermediate. The formation of NDMA by chloramination of less reactive model compounds was inhibited in the presence of bromide. This can be explained by competitive reactions leading to the production of brominated DBPs (i.e., THMs). In the presence of bromide, the formation of brominated THMs during chloramination can be attributed to the presence of small amounts of HOBr produced by the decomposition of chloramines and bromamines. The results are of particular interest to understand NDMA formation mechanisms, especially during chloramination of wastewaters impacted by anthropogenic tertiary amines and containing bromide ion.


Rotational isomers, spectroscopic (FT-IR, FT-Raman) studies and quantum chemical calculations on 2,4,6-tris(dimethylaminomethyl) phenol

T Karthick, V Balachandran, S Perumal, A Lakshmi
PMID: 23714184   DOI: 10.1016/j.saa.2013.04.095

Abstract

In this work, the spectroscopic characterization of 2,4,6-tris(dimethylaminomethyl) phenol; a novel promoter factor for DNA has been studied primarily. The FT-IR (4000-400 cm(-1)) and FT-Raman (3500-100 cm(-1)) spectra have been recorded on the solid phase of the title molecule. The spectroscopic signature of the title molecule has been found by comparing experimental FT-IR, FT-Raman spectra with the theoretical IR and Raman spectra of the stable isomer geometry at density functional theory (DFT) method with 6-311++G(d,p) basis set. Further, the vibrational assignments were performed on the basis of potential energy distribution (PED). The natural atomic orbital and natural population analysis performed in this study ensures us to know about the delocalization of charge and electron density of atoms within the molecule. Analysis of natural bond orbitals (NBOs) and HOMO-LUMO energy gap of the compound provides information about its chemical stability and intramolecular charge transfer properties. In addition, the reacting electrophilic and nucleophilic sites of the molecule were predicted with the help of molecular electrostatic potential (MEP) surface analysis. Moreover, the intensity of molecular vibrations at different temperatures were examined by applying thermo-chemical analysis. To investigate the solvent effect, the polarizable continuum model was used and the allowed transitions between various HOMO and LUMO levels were found.


Contact allergy to 2,4,6-tris(dimethylaminomethyl)phenol

R Brooke, M H Beck
PMID: 9667451   DOI: 10.1111/j.1600-0536.1998.tb05748.x

Abstract




Occupational allergic contact dermatitis caused by 2,4,6-tris-(dimethylaminomethyl)phenol, and review of sensitizing epoxy resin hardeners

L Kanerva, T Estlander, R Jolanki
PMID: 8970840   DOI: 10.1111/j.1365-4362.1996.tb05050.x

Abstract

Epoxy resin compounds (ERC) include a large number of sensitizing chemicals such as epoxy resins (ER), hardeners (curing agents), and reactive diluents. Allergic contact dermatitis (ACD) caused by ERCS is often occupational.
We report a patient, sensitized to a hardener of a two-component epoxy paint. Three conventional patch test sessions were performed to diagnose the causative chemical. We also review the literature on sensitizing epoxy-resin hardeners.
A 47-year-old nonatopic woman developed dermatitis from a two-component epoxy paint. Patch testing with epoxy resin was negative, but 2,4,6-tris(dimethylaminomethyl)phenol (tris-DMP), used in the paint hardener, induced an allergic patch test reaction. We also review briefly other epoxy hardeners that have caused allergic dermatitis, including: (1) aliphatic polyamines, e.g., ethylenediamine, diethylenetriamine, triethylenetetramine, 3-dimethylaminopropylamine, and trimethylhexamethylenediamine; (2) cycloaliphatic polyamines, e.g., isophoronediamine and 3,3'-dimethyl-4,4-diaminodicyclohexylmethane; (3) aromatic amines, such as 4,4'-diaminodiphenylmethane, m-phenylene diamine, and 1,3-xylylene diamine; (4) dicyanodiamide; (5) triglycidyl isocyanurate, an epoxy compound that may be used as an epoxy-resin hardener; and (6) additives in epoxy accelerators, such as hexavalent chromate.
No one chemical can be used to screen for sensitization to the many different epoxy hardeners. Extensive patch testing may be required to reveal the hardener that has caused the allergy. The hardener, 2,4,6-tris-(dimethylaminomethyl)phenol (tris-DMP), is a new sensitizer. To verify ACD caused by tris-DMP, patch-testing at 1% in petrolatum is suggested.


A new method for the routine spreading of DNA in protein-free conditions

S Bratosin-Guttman
PMID: 1486006   DOI: 10.1016/1047-8477(92)90015-3

Abstract

Electron microscopic studies of DNA are hampered by difficulties encountered with the spreading of DNA under protein-free conditions. The established and currently popular technique of spreading DNA on carbon membranes treated by glow discharge in an atmosphere of pentylamine is limited with regard to its reproducibility and the proper distribution of spread molecules on the surface of the membranes. A new, reliable, and highly reproducible technique using tri-L-(dimethylaminomethyl)phenol (DMP 30), a promotor factor for spreading circular DNA, linear DNA, and DNA-protein complexes, is described in this paper. Monolayers of DMP 30 are formed at the air-water interface by a microdiffusion procedure on droplets. DNA molecules that diffuse on this monolayer can easily be picked up on hydrophobic carbon membranes. This method, which is easy, reproducible, and fast, will facilitate electron microscopic studies of DNA-protein interactions.


The scanning force microscopy of DNA in air and in n-propanol using new spreading agents

A Schaper, J P Starink, T M Jovin
PMID: 7957969   DOI: 10.1016/0014-5793(94)01166-4

Abstract

We present recent advances in DNA specimen preparation technique for scanning force microscopy (SFM) based on spreading on mica in the presence of cationic and non-ionic detergents. Reproducible DNA imaging in air and in n-propanol has been achieved in the presence of the non-ionic detergent 2,4,6-tris(dimethylaminomethyl) phenol (DMP-30) or the cationic detergent cetylpyridinium chloride (CP) in a microdrop containing nanograms of DNA. In an alternative procedure, a microdrop of detergent is applied to the surface just prior to the DNA. Quantitative image analysis yields as the apparent molecular dimensions of the DNA a width of approximately 7 nm and a height of approximately 0.7 nm, and delineates the problems of DNA metrology by SFM.


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